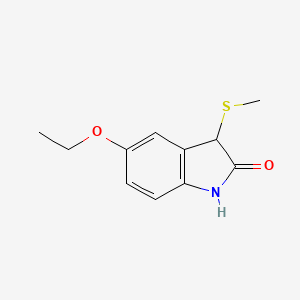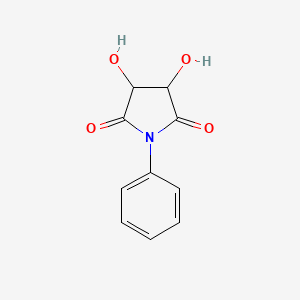![molecular formula C13H29N3O3 B15161688 N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea CAS No. 823235-99-0](/img/structure/B15161688.png)
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a urea backbone with functional groups that enhance its reactivity and utility in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea typically involves the reaction of N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine and pentan-3-yl isocyanate.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Catalyst: In some cases, a catalyst such as triethylamine may be used to enhance the reaction rate.
The reaction proceeds through the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.
Industrial Production Methods
In industrial settings, the production of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxyl and urea groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-[Bis(2-hydroxyethyl)amino]propyl}hexadecanamide: Similar structure with a longer alkyl chain.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}palmitamide: Another analog with a different alkyl chain length.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}triethoxysilane: Contains a silane group, used in surface functionalization.
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its balanced hydrophilic and hydrophobic characteristics make it versatile for various applications, from chemical synthesis to biological studies.
Propiedades
Número CAS |
823235-99-0 |
|---|---|
Fórmula molecular |
C13H29N3O3 |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
1-[3-[bis(2-hydroxyethyl)amino]propyl]-3-pentan-3-ylurea |
InChI |
InChI=1S/C13H29N3O3/c1-3-12(4-2)15-13(19)14-6-5-7-16(8-10-17)9-11-18/h12,17-18H,3-11H2,1-2H3,(H2,14,15,19) |
Clave InChI |
FQYXWWBSRKXZCK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC(=O)NCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)


![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)


